5-Ph-IAA-AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

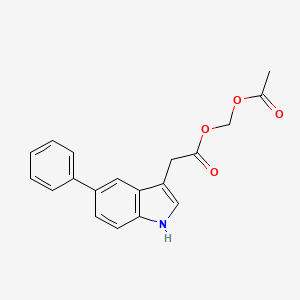

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

acetyloxymethyl 2-(5-phenyl-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C19H17NO4/c1-13(21)23-12-24-19(22)10-16-11-20-18-8-7-15(9-17(16)18)14-5-3-2-4-6-14/h2-9,11,20H,10,12H2,1H3 |

InChI Key |

FGVMSTLYCNILJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)CC1=CNC2=C1C=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of 5-Ph-IAA-AM in the AID2 System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Auxin-Inducible Degron 2 (AID2) system represents a significant advancement in targeted protein degradation, offering rapid, reversible, and highly specific control over protein levels in a variety of model organisms. At the core of this enhanced system lies 5-phenyl-indole-3-acetic acid acetoxymethyl ester (5-Ph-IAA-AM), a cell-permeable prodrug that has revolutionized the utility of the AID2 technology. This guide provides a comprehensive technical overview of the mechanism of this compound within the AID2 system, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

The Core Mechanism: A "Bump-and-Hole" Strategy

The AID2 system operates on an elegantly engineered "bump-and-hole" strategy, designed to minimize leaky degradation and enhance the specificity of protein knockdown. This system relies on three key components:

-

A mutated F-box protein: Typically, this is a mutant of the plant protein Transport Inhibitor Response 1 (TIR1), such as Oryza sativa TIR1 with a phenylalanine-to-glycine substitution at position 74 (OsTIR1(F74G)) or Arabidopsis thaliana TIR1 with a similar mutation at position 79 (AtTIR1(F79G)). This mutation creates a "hole" in the auxin-binding pocket of the TIR1 protein.

-

A "bumped" auxin analog: 5-phenyl-indole-3-acetic acid (5-Ph-IAA) is a synthetic auxin analog that possesses a bulky phenyl group, the "bump." This modification prevents it from binding effectively to the wild-type TIR1 protein but allows it to fit snugly into the engineered "hole" of the mutant TIR1.

-

A mini auxin-inducible degron (mAID) tag: The protein of interest is genetically tagged with a small degron sequence (mAID) derived from the IAA17 protein.

The inactive form of the system maintains the stability of the mAID-tagged protein. Upon introduction of the inducer, the system is activated, leading to the degradation of the target protein.

The Role of this compound

This compound is a crucial facilitator of this process, particularly in organisms or cell types with limited permeability to 5-Ph-IAA. As a prodrug, this compound is designed to be more lipophilic, allowing it to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) group, releasing the active 5-Ph-IAA molecule.[1] This intracellular conversion ensures a sufficient concentration of the active ligand to initiate the degradation cascade.

The released 5-Ph-IAA then acts as a "molecular glue," bridging the interaction between the mutant TIR1 protein and the mAID tag on the target protein. This ternary complex formation is a prerequisite for the subsequent ubiquitination and degradation of the target protein.

The Signaling Pathway of Protein Degradation

The this compound-induced degradation of a target protein follows the canonical ubiquitin-proteasome pathway. The key steps are outlined below:

Caption: The signaling cascade of the AID2 system initiated by this compound.

Quantitative Data on Degradation Efficiency and Kinetics

The AID2 system, with 5-Ph-IAA or its prodrug this compound, offers remarkable efficiency and rapid degradation kinetics. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Organism/Cell Line | Target Protein | Reference |

| DC₅₀ (6h) | 17.0 nM | Not specified | Not specified | [2][3] |

| T₁/₂ | 62.3 min | Not specified | Not specified | [2][3] |

| Effective Concentration | 1 µM | HCT116 cells | mAID-EGFP-NLS | |

| Effective Concentration | 5 µM | C. elegans larvae | AID::GFP | |

| Effective Concentration | 50 µM | C. elegans embryos | AID::GFP |

Table 1: Potency and Effective Concentrations of 5-Ph-IAA.

| Organism/Cell Line | Target Protein | Inducer & Concentration | Half-life (T₁/₂) | Time to >90% Degradation | Reference |

| HCT116 cells | mAID-EGFP-NLS | 1 µM 5-Ph-IAA | ~12 min | < 1 hour | |

| C. elegans larvae | AID*::GFP | 5 µM 5-Ph-IAA | ~15 min | ~4 hours | |

| Mouse Embryonic Fibroblasts | CEP192-mAID | 1 µM 5-Ph-IAA | Not specified | ~1 hour | |

| Mouse (in vivo) | CEP192-mAID | 5 mg/kg 5-Ph-IAA | Not specified | ~30 min |

Table 2: Degradation Kinetics in Different Model Systems.

Experimental Protocols

General Experimental Workflow

The successful implementation of the AID2 system involves a series of well-defined steps, from genetic modification to the final analysis of protein degradation.

Caption: A stepwise workflow for a typical AID2 experiment.

Detailed Methodology for Mammalian Cells

This protocol provides a detailed procedure for utilizing the AID2 system in mammalian cell culture, focusing on CRISPR/Cas9-mediated gene tagging and subsequent analysis of protein degradation.

4.2.1. Generation of a Stable Cell Line Expressing Mutant TIR1

-

Vector Construction: Clone the cDNA of OsTIR1(F74G) into a mammalian expression vector containing a suitable promoter (e.g., CMV or EF1α) and a selection marker (e.g., puromycin (B1679871) resistance).

-

Transfection: Transfect the expression vector into the parental cell line (e.g., HEK293T, HCT116) using a standard transfection reagent.

-

Selection: Select for stably transfected cells by culturing in the presence of the appropriate antibiotic (e.g., puromycin).

-

Validation: Confirm the expression of OsTIR1(F74G) by Western blot analysis.

4.2.2. Endogenous Tagging of the Protein of Interest with mAID

-

gRNA Design: Design a guide RNA (gRNA) that targets the C-terminus of the gene of interest, just before the stop codon.

-

Donor Plasmid Construction: Construct a donor plasmid containing the mAID tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA target site. The donor plasmid should also contain a selection marker.

-

Co-transfection: Co-transfect the gRNA expression vector and the donor plasmid into the stable cell line expressing OsTIR1(F74G).

-

Selection and Clonal Isolation: Select for successfully edited cells using the appropriate antibiotic and isolate single-cell clones by limiting dilution or FACS.

-

Validation: Screen the clones by PCR to confirm the correct integration of the mAID tag. Further validate the expression of the tagged protein by Western blot using an antibody against the protein of interest or the tag.

4.2.3. Induction and Analysis of Protein Degradation

-

Cell Seeding: Seed the validated mAID-tagged cells in multi-well plates.

-

Induction: Add this compound or 5-Ph-IAA to the culture medium at the desired final concentration (e.g., 1 µM for 5-Ph-IAA).

-

Time-Course Collection: Harvest cells at various time points after induction (e.g., 0, 15, 30, 60, 120 minutes).

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting using an antibody against the target protein to quantify the extent of degradation. A loading control (e.g., GAPDH, β-actin) is essential.

-

Immunofluorescence Analysis: Alternatively, fix the cells at different time points, permeabilize, and stain with an antibody against the target protein to visualize its degradation and any changes in subcellular localization.

Logical Relationships of the AID2 System Components

The functionality of the AID2 system is based on the specific and inducible interactions between its core components. The following diagram illustrates these logical relationships.

Caption: The specific interactions and dependencies of the AID2 system components.

Conclusion

The this compound-driven AID2 system provides a powerful and precise tool for the conditional degradation of proteins. Its high specificity, rapid kinetics, and applicability across a range of model systems make it an invaluable asset for basic research and a promising platform for target validation in drug development. This guide has provided a detailed overview of the mechanism, quantitative performance, and practical implementation of this technology, empowering researchers to effectively harness its potential in their scientific endeavors.

References

5-Ph-IAA-AM: A Cell-Permeable Auxin Analog for Precise Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The ability to rapidly and conditionally deplete specific proteins is a powerful tool for dissecting complex biological processes and validating novel drug targets. The Auxin-Inducible Degron (AID) system offers a robust method for achieving temporal control over protein abundance. The second-generation AID2 system, which utilizes the mutant F-box protein TIR1 (specifically AtTIR1F79G or OsTIR1F74G) and the synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA), provides significant improvements over the original system, including reduced leaky degradation and higher sensitivity.[1] However, the cell permeability of 5-Ph-IAA can be a limiting factor in certain model systems, particularly those with robust cell walls or protective outer layers, such as C. elegans embryos. To overcome this challenge, the cell-permeable prodrug 5-Ph-IAA-AM was developed. This acetoxymethyl (AM) ester derivative of 5-Ph-IAA readily crosses cell membranes and is subsequently hydrolyzed by intracellular esterases to release the active 5-Ph-IAA molecule, enabling efficient and targeted protein degradation in a wider range of biological contexts.[1]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 5-Phenyl-1H-indole-3-acetic acid acetoxymethyl ester | --INVALID-LINK-- |

| Molecular Formula | C19H17NO4 | [2] |

| Molecular Weight | 323.35 g/mol | [2] |

| Appearance | White to beige powder | --INVALID-LINK-- |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | [2] |

| Storage | Store at -20°C. |

Stock Solution Preparation:

To prepare a 50 mM stock solution, dissolve 5 mg of this compound in 310 µL of DMSO. The resulting solution should be stored at -20°C or below until use. For different desired concentrations, the required solvent volume can be calculated based on the molecular weight.

Mechanism of Action: The AID2 System with this compound

The AID2 system is a powerful method for targeted protein degradation that relies on the induced proximity between a target protein and the E3 ubiquitin ligase complex. The addition of this compound initiates a cascade of events leading to the rapid degradation of the protein of interest.

Caption: Mechanism of this compound-induced protein degradation in the AID2 system.

Experimental Protocols

Synthesis of this compound

Inferred Final Step: Acetoxymethyl Esterification of 5-Ph-IAA

This final step would involve the reaction of 5-Ph-IAA with an acetoxymethylating agent, such as acetoxymethyl bromide or a related halide, in the presence of a suitable base to facilitate the esterification.

Caption: Inferred final step in the synthesis of this compound.

Protein Degradation in C. elegans Embryos

This protocol is adapted from studies demonstrating the enhanced efficacy of this compound in C. elegans embryos.

Materials:

-

C. elegans strain expressing the mutant AtTIR1(F79G) and the mAID-tagged protein of interest.

-

This compound stock solution (50 mM in DMSO).

-

M9 buffer.

-

Polystyrene beads (optional, to prevent embryos from sticking).

Procedure:

-

Embryo Collection: Collect embryos from adult hermaphrodites by standard methods.

-

Treatment Preparation: Prepare a solution of 50 µM this compound in M9 buffer. If using polystyrene beads, add them to this solution. A control solution with an equivalent concentration of DMSO should also be prepared.

-

Incubation: Place the collected embryos into the this compound solution or the control solution.

-

Analysis: At desired time points, mount the embryos on slides for microscopic analysis (e.g., fluorescence microscopy to quantify the signal from a fluorescently tagged target protein).

General Protocol for Protein Degradation in Mammalian Cells

This generalized protocol can be adapted for various mammalian cell lines.

Materials:

-

Mammalian cell line stably expressing the mutant TIR1 (e.g., OsTIR1F74G).

-

Vector for expressing the mAID-tagged protein of interest.

-

This compound stock solution (50 mM in DMSO).

-

Complete cell culture medium.

-

Transfection or transduction reagents.

-

Lysis buffer and reagents for downstream analysis (e.g., Western blotting or fluorescence microscopy).

Procedure:

-

Cell Line Generation: Establish a stable cell line expressing the mutant TIR1 protein. This is crucial for the AID2 system to function.

-

Target Protein Expression: Transiently transfect or transduce the cells with a vector encoding the mAID-tagged protein of interest.

-

This compound Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (typically in the low micromolar range, but should be optimized for each cell line and target protein). Replace the existing medium with the this compound-containing medium.

-

Time-Course Analysis: At various time points after treatment, harvest the cells.

-

Downstream Analysis:

-

Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, and probe with an antibody against the target protein to quantify its abundance.

-

Fluorescence Microscopy: If the target protein is fluorescently tagged, fix the cells and visualize the fluorescence intensity using microscopy.

-

Quantitative Data and Performance

While direct, side-by-side quantitative comparisons of 5-Ph-IAA and this compound are limited in the literature, the available data strongly suggests the superior performance of this compound in systems with permeability barriers. In C. elegans embryos, 50 µM this compound effectively triggers the rapid depletion of an AID-tagged reporter, whereas 5-Ph-IAA at the same concentration is less effective.

The parent compound, 5-Ph-IAA, has been shown to be highly potent in the AID2 system, with a DC50 (the concentration required for 50% degradation) value of 4.5 nM in C. elegans larvae, which is approximately 1,300-fold lower than the concentration of IAA required in the conventional AID system. In mammalian cells, 5-Ph-IAA induces rapid degradation with a half-life of approximately 12 minutes.

| Parameter | 5-Ph-IAA (in AID2 System) | This compound (in AID2 System) |

| Potency (DC50 in C. elegans larvae) | 4.5 nM | Data not available, but expected to be similar to 5-Ph-IAA upon intracellular conversion. |

| Effective Concentration (C. elegans embryos) | Less effective at 50 µM | Effective at 50 µM |

| Key Advantage | High potency and low leakiness. | Enhanced cell permeability, especially in systems with barriers. |

Logical Workflow for a Protein Degradation Experiment

References

5-Ph-IAA-AM: A Technical Guide to a Potent Inducer of Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-phenyl-indole-3-acetic acid acetoxymethyl ester (5-Ph-IAA-AM), a key molecule in the field of targeted protein degradation. As a membrane-permeable prodrug, this compound is a crucial component of the second-generation Auxin-Inducible Degron (AID2) system, offering rapid and efficient depletion of specific proteins within cellular and whole-organism contexts. This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it provides in-depth experimental protocols for its synthesis and application in inducing protein degradation, particularly in the model organism Caenorhabditis elegans. All quantitative data is presented in structured tables, and key processes are visualized through signaling pathway and workflow diagrams to facilitate understanding and implementation by researchers in drug development and fundamental biology.

Introduction

Targeted protein degradation has emerged as a powerful strategy for studying protein function and as a promising therapeutic modality. The Auxin-Inducible Degron (AID) system, hijacked from plant biology, allows for the conditional and rapid degradation of a protein of interest (POI). The second-generation AID2 system exhibits significant improvements over its predecessor, including reduced leaky degradation and higher potency, primarily through the use of a mutant F-box protein, TIR1, and a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA)[1].

This compound is the acetoxymethyl ester prodrug of 5-Ph-IAA. The addition of the AM group enhances its cell permeability, making it particularly effective in systems with challenging cell barriers, such as C. elegans embryos[1]. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 5-Ph-IAA molecule, which then initiates the degradation of the target protein.

Chemical Structure and Properties

This compound is a synthetic molecule designed for enhanced cellular uptake and subsequent activation. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Acetoxymethyl 2-(5-phenyl-1H-indol-3-yl)acetate | --INVALID-LINK-- |

| Molecular Formula | C₁₉H₁₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 323.35 g/mol | --INVALID-LINK-- |

| CAS Number | 2990123-10-7 | --INVALID-LINK-- |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | --INVALID-LINK-- |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | --INVALID-LINK-- |

| Storage | Store at -20°C | --INVALID-LINK-- |

Mechanism of Action: The AID2 System

The biological activity of this compound is intrinsically linked to the Auxin-Inducible Degron 2 (AID2) system. This system relies on three key components:

-

A Protein of Interest (POI) tagged with a small degron sequence (e.g., mAID).

-

A mutant F-box protein , typically OsTIR1(F74G) in mammalian cells or AtTIR1(F79G) in C. elegans, which is part of an E3 ubiquitin ligase complex (SCF).

-

The inducer molecule , 5-Ph-IAA, which is released from this compound.

Upon entering the cell, this compound is hydrolyzed by intracellular esterases to release 5-Ph-IAA. 5-Ph-IAA then acts as a "molecular glue," binding to the mutant TIR1 protein and the degron-tagged POI, inducing their proximity. This ternary complex formation leads to the polyubiquitination of the POI by the SCF E3 ligase complex, marking it for degradation by the 26S proteasome.

Quantitative Data

Table 2: Potency of Auxin Analogs in AID Systems

| Compound | System | DC₅₀ | Organism/Cell Line | Reference |

| 5-Ph-IAA | AID2 (with AtTIR1(F79G)) | 4.5 nM | C. elegans | [1] |

| IAA (Natural Auxin) | Conventional AID (with AtTIR1) | 59 µM | C. elegans | [1] |

| 5-Ph-IAA | AID2 (with OsTIR1(F74G)) | 17.0 nM (DC₅₀, 6h) | Mammalian Cells | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound from 5-Ph-IAA

This protocol is adapted from a published study and outlines the synthesis of the acetoxymethyl ester of 5-phenyl-indole-3-acetic acid.

Materials:

-

5-phenyl-indole-3-acetic acid (5-Ph-IAA)

-

Bromomethyl acetate (B1210297)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 5-Ph-IAA (1 equivalent) and trimethylamine (2 equivalents) in DMF.

-

To this solution, add bromomethyl acetate (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture for 18 hours at room temperature.

-

Quench the reaction by adding the mixture to water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl, 1 M Na₂CO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (7:3) eluent system to yield this compound as a crystalline solid.

Targeted Protein Degradation in C. elegans Embryos

This protocol describes the application of this compound to induce protein degradation in C. elegans embryos expressing a degron-tagged protein and the mutant AtTIR1(F79G).

Materials:

-

C. elegans strain co-expressing the POI-mAID and AtTIR1(F79G).

-

M9 buffer.

-

This compound stock solution (e.g., 50 mM in DMSO).

-

Polystyrene beads (20 µm diameter).

-

Microscope slides and coverslips.

-

Fluorescence microscope.

Procedure:

-

Prepare a working solution of this compound in M9 buffer at the desired final concentration (e.g., 50 µM or 100 µM).

-

Isolate embryos from adult hermaphrodites.

-

Place the embryos in a drop of the this compound working solution containing polystyrene beads on a microscope slide. The beads act as spacers.

-

Cover with a coverslip.

-

Monitor the degradation of the fluorescently-tagged POI over time using a fluorescence microscope. Capture images at regular intervals (e.g., every 3-5 minutes) to determine the kinetics of degradation.

-

For a negative control, perform the same procedure using a vehicle control (e.g., M9 buffer with the equivalent concentration of DMSO).

Conclusion

This compound is a powerful and indispensable tool for researchers utilizing the AID2 system for targeted protein degradation. Its enhanced membrane permeability allows for efficient delivery of the active compound, 5-Ph-IAA, into cells and organisms that are otherwise difficult to treat. This technical guide provides the essential information and protocols for the synthesis and application of this compound, empowering scientists to precisely dissect protein function and explore novel therapeutic avenues. The high potency and rapid kinetics of the AID2 system, facilitated by molecules like this compound, will undoubtedly continue to drive innovation in both basic and applied biological sciences.

References

The Role of 5-Ph-IAA-AM in Advancing Embryogenesis Research in C. elegans: A Technical Guide

For correspondence: Not applicable

Abstract

The study of embryogenesis in the model organism Caenorhabditis elegans has been significantly advanced by the development of sophisticated tools for precise temporal and spatial control of protein function. Among these, the auxin-inducible degron (AID) system, particularly its second-generation iteration (AID2), stands out for its rapid and reversible protein depletion capabilities. A key challenge in applying this system to early embryonic development has been the impermeability of the nematode eggshell to traditional auxins. This technical guide details the critical role of 5-phenyl-indole-3-acetic acid acetoxymethyl ester (5-Ph-IAA-AM), an eggshell-permeable analog of the synthetic auxin 5-Ph-IAA, in overcoming this barrier. We provide an in-depth overview of the AID2 system, comprehensive experimental protocols for the use of this compound, a summary of key quantitative data, and visual representations of the underlying mechanisms and workflows to empower researchers in the fields of developmental biology, cell biology, and drug discovery.

Introduction: The Challenge of Studying Embryogenesis

Understanding the intricate molecular choreography of embryogenesis requires the ability to dissect the function of specific proteins at precise developmental time points. Traditional genetic methods, such as gene knockouts, often lead to early lethality, masking the later roles of essential proteins. While techniques like RNA interference (RNAi) offer some temporal control, the lag time associated with mRNA and protein turnover can obscure the analysis of rapid developmental processes.

The auxin-inducible degron (AID) system offers a powerful solution for conditional protein depletion.[1][2] This system, adapted from plants, allows for the rapid degradation of a target protein fused to an auxin-inducible degron (AID) tag.[1][2] However, the initial iteration of the AID system in C. elegans had limitations, including "leaky" degradation in the absence of auxin and the need for high, potentially toxic, auxin concentrations.[3]

The AID2 System: A Leap Forward for Protein Depletion

The development of the AID2 system addressed many of the shortcomings of its predecessor. This improved system is based on a "bump-and-hole" strategy, employing a mutated version of the plant F-box protein TIR1, specifically Arabidopsis thaliana TIR1 with a phenylalanine-to-glycine substitution at position 79 (AtTIR1F79G). This mutation creates a larger binding pocket that no longer efficiently recognizes the natural auxin indole-3-acetic acid (IAA). Instead, it has a high affinity for a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), which is too bulky to fit into the wild-type TIR1 binding pocket.

This engineered pairing of AtTIR1F79G and 5-Ph-IAA results in a system with significantly reduced leaky degradation and approximately 1,300-fold greater sensitivity to the inducing ligand compared to the original AID system.

This compound: Unlocking the Embryo

A significant hurdle for studying C. elegans embryogenesis is the impermeability of the eggshell to many small molecules, including 5-Ph-IAA. To overcome this, this compound was developed. The addition of an acetoxymethyl (AM) group to 5-Ph-IAA renders the molecule cell-permeable, allowing it to cross the formidable eggshell barrier. Once inside the embryonic cells, endogenous esterases are thought to cleave the AM group, releasing the active 5-Ph-IAA and initiating the degradation of the target protein. This modification has proven to be highly effective in triggering protein degradation in laid embryos, opening up the study of essential gene functions throughout embryogenesis.

Signaling Pathway and Experimental Workflow

The mechanism of this compound-induced protein degradation within the AID2 system is a multi-step process. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for its application in C. elegans embryogenesis research.

Caption: Figure 1: AID2 System Signaling Pathway.

Caption: Figure 2: Experimental Workflow.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of 5-Ph-IAA and its derivatives in C. elegans.

Table 1: Compound Properties and Concentrations

| Compound | Molecular Weight ( g/mol ) | Recommended Stock Concentration | Solvent | Recommended Working Concentration (Embryos) | Reference(s) |

| This compound | 323.35 | 100 mM | DMSO | 50 µM | |

| 5-Ph-IAA | 251.29 | 100 mM | DMSO or Ethanol | 5 µM (larvae) | |

| IAA | 175.19 | 400 mM | Ethanol | 1 mM |

Table 2: Performance Characteristics of the AID2 System with this compound

| Parameter | Value | Notes | Reference(s) |

| Time to maximum degradation | 15-30 minutes | In embryos treated with 50 µM 5-Ph-IAA. | |

| Reversibility | Yes | Protein expression can be re-established upon auxin removal. | |

| Developmental abnormalities (at 50 µM) | None observed | Treatment with 50 µM this compound does not cause developmental defects. | |

| Comparison with IAA | 5-Ph-IAA is safer | 1 mM IAA treatment can reduce the number of offspring, an effect not seen with 5 µM 5-Ph-IAA. |

Detailed Experimental Protocols

The following protocols are compiled from published studies and provide a framework for using this compound to study embryogenesis in C. elegans.

Preparation of this compound Stock Solution

-

Reagents and Materials:

-

This compound powder (commercially available or synthesized)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microcentrifuge tubes

-

-

Procedure:

-

To prepare a 100 mM stock solution, dissolve 3.23 mg of this compound in 100 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot and store at -20°C. Protect from light.

-

On-plate Treatment of Larvae/Adults (for comparison or non-embryonic studies)

-

Reagents and Materials:

-

Nematode Growth Medium (NGM) plates seeded with OP50 E. coli

-

5-Ph-IAA stock solution (100 mM in DMSO or ethanol)

-

M9 buffer

-

-

Procedure:

-

Prepare NGM plates containing the desired final concentration of 5-Ph-IAA (e.g., 5 µM).

-

Place young larvae or adult worms on the plates.

-

Incubate at the desired temperature and observe for protein depletion and resulting phenotypes.

-

Treatment of Laid Embryos with this compound

-

Reagents and Materials:

-

Gravid adult C. elegans of the experimental strain

-

M9 buffer

-

This compound stock solution (100 mM in DMSO)

-

Polystyrene beads (20 µm diameter, optional for imaging)

-

Microscope slides and coverslips

-

-

Procedure:

-

Pick laid embryos from adult animals.

-

Prepare a treatment solution by diluting the 100 mM this compound stock solution in M9 buffer to a final concentration of 50 µM.

-

(Optional) Add polystyrene beads to the M9 buffer to aid in embryo imaging.

-

Incubate the embryos in the this compound solution. The incubation time should be optimized for the specific protein of interest, but degradation is typically observed within 15-30 minutes.

-

After incubation, wash the embryos with M9 buffer to remove the this compound.

-

Mount the embryos on a slide for microscopic observation and analysis.

-

Synthesis of this compound

For research groups with synthetic chemistry capabilities, this compound can be synthesized from 5-Ph-IAA.

-

Reaction: 5-Ph-IAA is reacted with bromomethyl acetate (B1210297) in the presence of trimethylamine (B31210) in a solvent such as N,N-Dimethylformamide (DMF).

-

Purification: The product is then extracted and purified using silica (B1680970) gel column chromatography.

Note: For a detailed synthesis protocol, including stoichiometry and purification conditions, refer to Negishi et al., 2022.

Conclusion and Future Perspectives

The development of this compound has been a pivotal advancement for the C. elegans research community, enabling the robust application of the powerful AID2 system to the study of embryogenesis. This technology allows for the conditional depletion of essential proteins with unprecedented temporal resolution, providing a means to dissect their roles in dynamic developmental events that were previously intractable.

Future work may focus on further optimizing the delivery of this compound, potentially through microfluidic devices, to achieve even finer spatiotemporal control. Additionally, the combination of the AID2 system with other advanced genetic and imaging techniques will continue to unravel the complex molecular mechanisms governing the remarkable process of embryogenesis. This technical guide provides a comprehensive resource for researchers to effectively implement this technology and contribute to these exciting future discoveries.

References

- 1. The auxin-inducible degradation (AID) system enables versatile conditional protein depletion in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. micropublication.org [micropublication.org]

- 3. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Core Concept: An Orthogonal System for Protein Degradation

An In-depth Technical Guide to the "Bump & Hole" Model for 5-Ph-IAA-AM and TIR1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the "Bump & Hole" strategy as applied to the engineered auxin-inducible degron (AID) system, focusing on the interaction between the synthetic auxin analog this compound and the mutant TIR1 receptor. This powerful technology allows for the rapid and specific degradation of target proteins, offering precise temporal control over protein function in a variety of research and therapeutic contexts.

The auxin-inducible degron (AID) system hijacks the natural auxin signaling pathway of plants to induce the degradation of a target protein.[1][2] In this system, a protein of interest is tagged with an auxin-inducible degron (AID), a short peptide sequence from an Aux/IAA protein.[2] The expression of the plant F-box protein TIR1, a component of the SCF E3 ubiquitin ligase complex, is also induced in the experimental system.[3][4] When the plant hormone auxin is present, it acts as a "molecular glue" to promote the interaction between TIR1 and the AID-tagged protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The "Bump & Hole" model is an elegant refinement of the AID system that creates an orthogonal ligand-receptor pair, preventing cross-reactivity with the endogenous cellular machinery. This is achieved through:

-

The "Hole": A mutation is introduced into the auxin-binding pocket of the TIR1 protein. A common mutation is the substitution of phenylalanine at position 79 with a smaller amino acid like glycine (B1666218) (F79G) or alanine (B10760859) (F79A). This creates a "concave" or "hole" in the binding pocket that can accommodate a modified auxin molecule.

-

The "Bump": A synthetic auxin analog is designed with a bulky chemical group, the "bump," at a position that corresponds to the engineered "hole" in the TIR1 receptor. 5-phenyl-indole-3-acetic acid (5-Ph-IAA) and its cell-permeable derivative, this compound, are widely used "bumped" auxins.

This engineered pairing ensures that the synthetic auxin only activates the mutant TIR1 receptor, and the mutant TIR1 is not activated by endogenous auxins, thus creating a highly specific and controllable system for protein degradation.

Quantitative Data

The "Bump & Hole" system offers significantly improved sensitivity and efficiency compared to the conventional AID system. The following tables summarize key quantitative data for the 5-Ph-IAA and TIR1(F79G) pairing.

| Compound | Target Receptor | Metric | Value | Reference |

| 5-Ph-IAA | OsTIR1(F74G) | DC50, 6h | 17.0 nM | |

| 5-Ph-IAA | OsTIR1(F74G) | T1/2 | 62.3 min | |

| 5-adamantyl-IAA | TIR1(F79A) | Effective Concentration | 10,000-fold lower than natural auxin-TIR1 | |

| 5-(3-methoxyphenyl)-IAA | TIR1(F79G) | Interaction Concentration (Y2H) | 1,000-fold lower than original version | |

| This compound | AtTIR1(F79G) | Effective Concentration (C. elegans embryos) | 50 µM |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the "Bump & Hole" AID system. Below are outlines of key experimental protocols.

Yeast Two-Hybrid (Y2H) Assay for TIR1-Aux/IAA Interaction

This assay is used to screen for and validate the interaction between the engineered TIR1 mutant and an Aux/IAA protein (or the AID tag) in the presence of the synthetic auxin.

Protocol Outline:

-

Vector Construction:

-

Clone the coding sequence of the mutant TIR1 (e.g., TIR1F79G) into a yeast expression vector containing a DNA-binding domain (BD), such as pGBKT7.

-

Clone the coding sequence of an Aux/IAA protein (e.g., IAA3 or the AID tag) into a yeast expression vector containing a transcriptional activation domain (AD), such as pGADT7.

-

-

Yeast Transformation:

-

Co-transform the BD-TIR1 and AD-Aux/IAA plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.

-

-

Interaction Assay:

-

Plate the transformed yeast cells on selective media lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for the presence of both plasmids.

-

To test for interaction, replica-plate the colonies onto selective media of increasing stringency (e.g., SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade) containing various concentrations of the synthetic auxin (e.g., 5-Ph-IAA) and a negative control (e.g., DMSO).

-

Incubate the plates at 30°C for 3-5 days and assess yeast growth. Growth on the higher stringency media indicates a positive interaction.

-

-

Quantitative Assay (Optional):

-

Perform a liquid β-galactosidase assay using a substrate like ONPG to quantify the strength of the interaction.

-

Co-Immunoprecipitation (Co-IP) for In Vitro Validation

Co-IP is used to confirm the direct interaction between TIR1 and the AID-tagged protein in the presence of the synthetic auxin in a cellular context.

Protocol Outline:

-

Cell Culture and Transfection:

-

Co-transfect mammalian cells (e.g., HEK293T) with expression vectors for the mutant TIR1 (e.g., Flag-TIR1F79G) and the AID-tagged protein of interest (e.g., MYC-AID-TargetProtein).

-

-

Cell Lysis and Treatment:

-

After 24-48 hours, treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody) conjugated to magnetic or agarose (B213101) beads.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against both tags (e.g., anti-Flag and anti-MYC) to detect the co-immunoprecipitated proteins. The presence of the AID-tagged protein in the Flag-TIR1 immunoprecipitate indicates an interaction.

-

Auxin-Inducible Protein Degradation Assay

This assay is the functional readout of the AID system, demonstrating the degradation of the target protein upon addition of the synthetic auxin.

Protocol Outline:

-

Generation of a Stable Cell Line:

-

Establish a stable cell line that co-expresses the mutant TIR1 and the AID-tagged protein of interest. This can be achieved through lentiviral transduction or CRISPR/Cas9-mediated knock-in.

-

-

Auxin Treatment Time Course:

-

Plate the stable cells and allow them to adhere.

-

Treat the cells with a specific concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control (DMSO).

-

-

Protein Extraction and Quantification:

-

At each time point, harvest the cells and prepare whole-cell lysates.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

Western Blot Analysis:

-

Perform western blotting as described in the Co-IP protocol.

-

Probe the membrane with an antibody against the target protein or its tag.

-

Use an antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading.

-

Quantify the band intensities to determine the kinetics of protein degradation.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Auxin-Inducible Degron (AID) signaling pathway.

Caption: The "Bump & Hole" model for orthogonal auxin-TIR1 interaction.

Caption: Workflow for an auxin-inducible protein degradation experiment.

References

- 1. An improved auxin-inducible degron system preserves native protein levels and enables rapid and specific protein depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Intracellular Conversion of 5-Ph-IAA-AM to 5-Ph-IAA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetoxymethyl (AM) ester of 5-Phenyl-indole-3-acetic acid (5-Ph-IAA-AM) serves as a crucial cell-permeable prodrug for the activation of the Auxin-Inducible Degron 2 (AID2) system, a powerful technology for targeted and rapid protein degradation. The efficacy of the AID2 system is contingent upon the efficient intracellular conversion of the inactive prodrug, this compound, into its active form, 5-Ph-IAA. This technical guide provides a comprehensive overview of this critical intracellular conversion process, detailing the enzymatic machinery involved, quantitative parameters, and robust experimental protocols for its characterization. This document is intended to equip researchers with the necessary knowledge to effectively utilize and troubleshoot the AID2 system in their experimental models.

Introduction to the AID2 System and the Role of this compound

The Auxin-Inducible Degron (AID) system offers temporal and spatial control over protein abundance. The second-generation AID2 system utilizes a mutant F-box protein, OsTIR1(F74G), and a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), to achieve highly specific and efficient degradation of a target protein fused with a mini-AID (mAID) tag.[1][2] A key challenge in the application of this system is the delivery of the active ligand, 5-Ph-IAA, across the cell membrane. To overcome this, the cell-permeable prodrug this compound was developed.[1] The acetoxymethyl ester moiety renders the molecule more lipophilic, facilitating its passive diffusion into the cell.

The Conversion Reaction: From Prodrug to Active Ligand

Once inside the cell, the AM ester of this compound is rapidly hydrolyzed by intracellular esterases, releasing the active 5-Ph-IAA molecule and byproducts, formaldehyde (B43269) and acetic acid.[1] This conversion is paramount as only 5-Ph-IAA can bind to the OsTIR1(F74G) protein to initiate the degradation of the target protein.

Enzymatic Hydrolysis by Carboxylesterases

The primary enzymes responsible for the hydrolysis of AM esters are carboxylesterases (CES), a family of serine hydrolases ubiquitously expressed in mammalian tissues.[3] In humans, the two major carboxylesterases are CES1, predominantly found in the liver, and CES2, which is highly expressed in the small intestine and also present in the liver. These enzymes exhibit broad and sometimes overlapping substrate specificities. Generally, CES1 favors substrates with a small alcohol group and a large acyl group, while CES2 prefers substrates with a large alcohol group and a small acyl group. The acetoxymethyl ester of this compound likely serves as a substrate for one or both of these enzymes, depending on the cell type and their relative expression levels.

Quantitative Analysis of this compound Conversion

The efficiency of this compound conversion can be influenced by several factors, including the intracellular concentration of carboxylesterases and their specific activity towards the prodrug. While specific kinetic data for this compound is not extensively published, the principles of prodrug hydrolysis by esterases are well-established.

Table 1: Physicochemical Properties of 5-Ph-IAA and this compound

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |

| 5-Ph-IAA | 5-Phenyl-1H-indole-3-acetic acid | C₁₆H₁₃NO₂ | 251.28 | Soluble to 100 mM in DMSO and ethanol |

| This compound | Acetoxymethyl 2-(5-phenyl-1H-indol-3-yl)acetate | C₁₉H₁₇NO₄ | 323.35 | Soluble to 100 mM in DMSO and 10 mM in ethanol |

Table 2: Reported Efficacy of 5-Ph-IAA and this compound in the AID2 System

| Organism/Cell Type | Ligand | Concentration | Effect | Reference |

| C. elegans larvae | 5-Ph-IAA | 1-10 µM | Reporter protein half-life of 15.1-33.6 min | |

| C. elegans embryos | This compound | 50 µM | Effective reporter protein degradation | |

| Mouse hippocampal neurons | 5-Ph-IAA | 5 µM | Efficient reporter degradation |

Note: Specific kinetic parameters (Km, Vmax) for the hydrolysis of this compound by purified carboxylesterases are not yet available in the public domain. Researchers are encouraged to perform these measurements for their specific experimental system.

Experimental Protocols

Protocol for Measuring Intracellular Esterase Activity using a Fluorogenic Substrate

This protocol provides a general method to assess the overall intracellular esterase activity in a given cell line, which can be indicative of its capacity to convert this compound.

Materials:

-

Cells of interest

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorogenic esterase substrate (e.g., Calcein AM, Fluorescein diacetate)

-

DMSO

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 1 mM Calcein AM). On the day of the experiment, dilute the stock solution in serum-free medium to the desired working concentration (e.g., 1-5 µM).

-

Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the working solution of the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time should be determined empirically for each cell line.

-

Measurement:

-

Microplate Reader: Measure the fluorescence intensity using appropriate excitation and emission wavelengths (e.g., Ex/Em ~490/515 nm for Calcein).

-

Fluorescence Microscope: Wash the cells with PBS and visualize the fluorescence.

-

-

Data Analysis: Compare the fluorescence intensity between different cell lines or treatment conditions to assess relative intracellular esterase activity.

Protocol for Quantification of this compound and 5-Ph-IAA by HPLC or LC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of the intracellular conversion of this compound to 5-Ph-IAA.

Materials:

-

Cells treated with this compound

-

Ice-cold PBS

-

Acetonitrile (ACN) with 0.1% formic acid

-

Internal standard (e.g., deuterated IAA)

-

Centrifuge

-

HPLC or LC-MS/MS system with a C18 column

Procedure:

-

Cell Lysis and Extraction: a. After treatment with this compound for the desired time, place the culture plate on ice. b. Quickly wash the cells twice with ice-cold PBS. c. Add a known volume of ice-cold ACN with 0.1% formic acid and the internal standard to each well to lyse the cells and precipitate proteins. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Vortex vigorously and incubate on ice for 20 minutes. f. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Sample Preparation: a. Carefully collect the supernatant. b. For LC-MS/MS analysis, the supernatant can often be directly injected. For HPLC analysis, further purification by solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

Chromatographic Analysis: a. HPLC: Use a C18 column with a gradient elution of ACN and water (both with 0.1% formic acid). Monitor the absorbance at a wavelength where both this compound and 5-Ph-IAA have significant absorbance (e.g., around 280 nm). b. LC-MS/MS: Use a C18 column with a similar mobile phase gradient. Perform mass spectrometry in multiple reaction monitoring (MRM) mode. Optimized MRM transitions for 5-Ph-IAA would be similar to those for IAA (e.g., precursor ion [M+H]⁺ m/z 176.1 and product ion m/z 130.0). The transitions for this compound would need to be determined empirically.

-

Quantification: a. Generate a standard curve for both 5-Ph-IAA and this compound using known concentrations. b. Calculate the intracellular concentrations of the prodrug and the active drug based on the standard curve and normalize to the cell number or protein content.

Visualization of Key Pathways and Workflows

Signaling Pathway of the AID2 System

The following diagram illustrates the molecular events of the AID2 system, initiated by the intracellular presence of 5-Ph-IAA.

Experimental Workflow for Quantifying Intracellular Conversion

This diagram outlines the key steps for measuring the conversion of this compound to 5-Ph-IAA in a cell-based assay.

Conclusion

The intracellular conversion of this compound to 5-Ph-IAA is a cornerstone of the AID2 technology. Understanding the enzymatic basis of this conversion and having robust methods for its quantification are essential for the successful application of this powerful protein degradation system. This guide provides a foundational understanding and practical protocols to aid researchers in optimizing their experiments and interpreting their results with greater confidence. Further research into the specific carboxylesterases involved and their kinetic parameters will undoubtedly enhance the precision and predictability of the AID2 system across diverse biological models.

References

- 1. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Ph-IAA-AM in C. elegans Embryos

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Auxin-Inducible Degron (AID) system offers temporal and spatial control over protein degradation, providing a powerful tool for studying protein function. The second-generation AID2 system improves upon the original by utilizing a mutated Arabidopsis thaliana F-box protein, TIR1 (AtTIR1(F79G)), in conjunction with the synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA). This system exhibits reduced "leaky" degradation in the absence of auxin and demonstrates higher sensitivity to the ligand.[1]

A significant challenge in applying this system to C. elegans embryos has been the impermeability of the eggshell to traditional auxins. To overcome this, an eggshell-permeable prodrug, 5-Ph-IAA-AM, was developed.[1] Intracellular esterases hydrolyze the acetoxymethyl (AM) ester group, releasing the active 5-Ph-IAA molecule and enabling efficient and rapid degradation of target proteins within the embryo.[2] These application notes provide a detailed protocol for the use of this compound to induce protein degradation in C. elegans embryos.

Mechanism of Action: The AID2 System

The AID2 system is based on the formation of a ternary complex between the AtTIR1(F79G) F-box protein, the 5-Ph-IAA ligand, and a degron-tagged protein of interest.[1] The F79G mutation in AtTIR1 creates a larger binding pocket, which accommodates the bulkier 5-Ph-IAA, while reducing its affinity for endogenous auxins, thus preventing leaky degradation.[1] Once the ternary complex is formed, AtTIR1(F79G) acts as a substrate recognition component of the endogenous C. elegans SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. This complex then polyubiquitinates the target protein, marking it for degradation by the 26S proteasome.

Signaling Pathway Diagram

Caption: The AID2 signaling pathway in C. elegans embryos.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in C. elegans embryos.

| Compound | Concentration | Embryos Showing Degradation | Time to Max. Degradation | Reference |

| This compound | 50 µM | 100% (24/24) | 15-30 minutes | |

| 5-Ph-IAA | 50 µM | 78% (18/23) | 15-30 minutes | |

| 5-Ph-IAA | 100 µM | 80% (16/20) | Not specified |

| Parameter | Description | Value | Reference |

| Solubility | This compound in DMSO | Up to 100 mM | |

| Stock Solution | Recommended concentration in DMSO | 50 mM | |

| Working Concentration | For C. elegans embryo treatment | 50 µM | |

| Toxicity | Developmental abnormalities at 50 µM | Not observed |

Experimental Protocols

Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microcentrifuge tubes

-

-

Procedure:

-

To prepare a 50 mM stock solution, dissolve 5 mg of this compound in 310 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

Protocol for Protein Degradation in C. elegans Embryos

This protocol is adapted from Negishi et al., 2022.

-

Materials:

-

Gravid adult C. elegans expressing the AtTIR1(F79G) transgene and a degron-tagged protein of interest.

-

M9 buffer.

-

50 mM this compound stock solution in DMSO.

-

Microscope slides and coverslips.

-

(Optional) 20 µm polystyrene beads.

-

-

Procedure:

-

Prepare a working solution of 50 µM this compound in M9 buffer by diluting the 50 mM stock solution 1:1000. For a 100 µL final volume, add 0.1 µL of 50 mM this compound to 99.9 µL of M9 buffer.

-

Prepare a control solution of M9 buffer with the same concentration of DMSO as the working solution (e.g., 0.1% DMSO).

-

Pick gravid adult worms and dissect them on a slide to release embryos, or collect freshly laid embryos.

-

Transfer the embryos into the 50 µM this compound working solution or the control solution. Polystyrene beads can be added to the buffer to prevent squashing of the embryos during imaging.

-

Incubate the embryos for the desired amount of time. Degradation can be observed as early as 15-30 minutes.

-

Mount the embryos on a slide for microscopic observation.

-

Quantify the fluorescence of a tagged protein (e.g., GFP) to measure the extent of degradation.

-

Experimental Workflow

Caption: Workflow for this compound induced protein degradation in C. elegans embryos.

References

Application Notes and Protocols for 5-Ph-IAA-AM

Introduction

5-Ph-IAA-AM is a membrane-permeable acetoxymethyl (AM) ester prodrug of 5-Ph-IAA.[1][2] Intracellular esterases hydrolyze the AM group, releasing 5-Ph-IAA, a potent and selective ligand for the auxin-inducible degron 2 (AID2) system.[1] This system allows for the rapid and controlled degradation of proteins tagged with a mini auxin-inducible degron (mAID).[3] The addition of the AM group enhances the permeability of 5-Ph-IAA, making it particularly effective for applications in organisms with less permeable barriers, such as C. elegans embryos. This document provides detailed protocols for the preparation of this compound stock solutions for research applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5-Phenyl-1H-indole-3-acetic acid acetoxymethyl ester | |

| Molecular Weight | 323.34 g/mol | |

| Formula | C₁₉H₁₇NO₄ | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| CAS Number | 2990123-10-7 |

Table 2: Solubility of this compound

| Solvent | Maximum Concentration | Reference |

| DMSO | 100 mg/mL (309.27 mM) | |

| (ultrasonication may be needed) | ||

| Ethanol | 10 mM |

Table 3: Stock Solution Preparation Examples

| Desired Concentration | Mass of this compound | Volume of DMSO |

| 50 mM | 5 mg | 310 µL |

| 10 mM | 1 mg | 309.3 µL |

| 5 mM | 1 mg | 618.5 µL |

| 1 mM | 1 mg | 3.09 mL |

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 50 mM stock solution, a commonly used concentration in research applications.

Materials:

-

This compound powder

-

Anhydrous or newly opened dimethyl sulfoxide (B87167) (DMSO)

-

Microcentrifuge tubes

-

Calibrated micropipettes and tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing: Carefully weigh 5 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 310 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Close the tube tightly and vortex the mixture until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

-

Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Visualizations

Diagram 1: Experimental Workflow for Stock Solution Preparation

Workflow for preparing this compound stock solution.

Diagram 2: Signaling Pathway of this compound in the AID2 System

Mechanism of this compound-induced protein degradation.

References

Application Notes and Protocols for 5-Ph-IAA-AM-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ph-IAA-AM is a highly potent, cell-permeable synthetic auxin analog designed for the rapid and efficient degradation of target proteins within the Auxin-Inducible Degron 2 (AID2) system. This system offers precise temporal control over protein levels, making it an invaluable tool for studying protein function and validating drug targets. This compound is the acetoxymethyl (AM) ester prodrug of 5-Ph-IAA. The AM group enhances cell permeability, particularly in organisms with challenging barriers like the C. elegans eggshell.[1] Once inside the cell, endogenous esterases cleave the AM group, releasing the active 5-Ph-IAA molecule. This active form then facilitates the interaction between a target protein tagged with a mini auxin-inducible degron (mAID) and a mutated F-box protein, OsTIR1(F74G) or AtTIR1(F79G), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3][4][5] The AID2 system, with 5-Ph-IAA, demonstrates significantly reduced basal degradation and requires a much lower ligand concentration compared to the first-generation AID system.

Data Presentation

Recommended Working Concentrations of this compound

The optimal working concentration of this compound is dependent on the model system and the specific experimental conditions. The following table summarizes recommended starting concentrations based on available literature.

| Model System | Recommended Concentration | Incubation Time for Degradation | Reference |

| C. elegans Embryos | 50 µM | 15 - 30 minutes | |

| Mammalian Cells (e.g., HCT116, HEK293) | 1 µM (of 5-Ph-IAA) | 1 - 6 hours |

Physicochemical Properties and Storage

| Property | Value |

| Molecular Weight | 323.35 g/mol |

| Formula | C₁₉H₁₇NO₄ |

| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol. |

| Storage | Store at -20°C. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the AID2 system and a general workflow for a protein degradation experiment.

Experimental Protocols

Protocol 1: Protein Degradation in C. elegans Embryos

This protocol is adapted from studies demonstrating efficient protein degradation in C. elegans embryos.

Materials:

-

This compound

-

DMSO

-

M9 Buffer

-

Polystyrene beads (optional, for imaging)

-

C. elegans strain expressing the mAID-tagged target protein and AtTIR1(F79G)

Procedure:

-

Prepare this compound Stock Solution:

-

Dissolve 5 mg of this compound in 309 µL of DMSO to make a 50 mM stock solution.

-

Aliquot and store at -20°C.

-

-

Prepare Treatment Solution:

-

Thaw an aliquot of the 50 mM this compound stock solution.

-

Dilute the stock solution in M9 buffer to a final concentration of 50 µM. For example, add 1 µL of 50 mM stock to 999 µL of M9 buffer.

-

For a negative control, prepare a solution with the same concentration of DMSO in M9 buffer.

-

-

Treat Embryos:

-

Collect C. elegans embryos by standard methods.

-

Place the embryos in a drop of the 50 µM this compound treatment solution. Polystyrene beads can be added to prevent embryos from sticking during imaging.

-

Incubate for 15-30 minutes at the desired temperature.

-

-

Analyze Protein Degradation:

-

After incubation, mount the embryos for microscopic observation of a fluorescently tagged target protein or collect the embryos for downstream analysis such as Western blotting.

-

Protocol 2: Protein Degradation in Mammalian Cells

This protocol provides a general guideline for inducing protein degradation in mammalian cell lines. It is crucial to optimize the this compound concentration for each specific cell line and target protein.

Materials:

-

This compound

-

DMSO

-

Complete cell culture medium

-

Mammalian cell line co-expressing the mAID-tagged target protein and OsTIR1(F74G)

Procedure:

-

Prepare this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot and store at -20°C.

-

-

Dose-Response Experiment (Optimization):

-

Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in complete cell culture medium (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Replace the medium in the wells with the prepared treatment media.

-

Incubate for a fixed period (e.g., 4-6 hours).

-

Lyse the cells and analyze the levels of the target protein by Western blotting to determine the optimal concentration.

-

-

Time-Course Experiment:

-

Using the optimal concentration of this compound determined in the dose-response experiment, treat the cells for various durations (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

Lyse the cells at each time point and analyze the target protein levels by Western blotting to determine the degradation kinetics.

-

-

Standard Protein Degradation Experiment:

-

Plate the cells and allow them to adhere.

-

Treat the cells with the pre-determined optimal concentration of this compound for the desired duration.

-

Harvest the cells for downstream analysis (e.g., Western blotting, immunofluorescence, or functional assays).

-

Conclusion

This compound is a powerful tool for inducing rapid and specific protein degradation in the AID2 system. Its enhanced cell permeability makes it particularly effective in systems like C. elegans embryos. While its use in mammalian cells is still emerging, the provided protocols offer a strong starting point for researchers to harness the power of targeted protein degradation in their studies. Empirical optimization of the working concentration is key to achieving robust and reproducible results.

References

- 1. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. A novel auxin-inducible degron system for rapid, cell cycle-specific targeted proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The auxin-inducible degron 2 technology provides sharp degradation control in yeast, mammalian cells, and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Targeted Protein Degradation using the AID2 System with 5-Ph-IAA-AM

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting targeted protein degradation experiments using the second-generation Auxin-Inducible Degron (AID2) system, specifically with the ligand 5-Ph-IAA-AM. The AID2 technology offers rapid, reversible, and specific control over protein levels, making it a powerful tool for functional genomics, target validation, and drug development.

Introduction to the AID2 System

The Auxin-Inducible Degron 2 (AID2) system is an advanced method for inducing the rapid degradation of a target protein.[1][2][3] It overcomes limitations of the original AID system, such as leaky protein degradation and the need for high, potentially toxic, concentrations of the inducing ligand.[1][2] The AID2 system relies on three key components:

-

A mutant F-box protein: Typically OsTIR1(F74G) from rice or AtTIR1(F79G) from Arabidopsis thaliana. This engineered protein has a "hole" in its auxin-binding pocket.

-

A mini auxin-inducible degron (mAID) tag: A small peptide sequence that is fused to the protein of interest.

-

A synthetic auxin analog: 5-Phenyl-indole-3-acetic acid (5-Ph-IAA) or its acetoxymethyl ester prodrug, this compound. The "bump" on this ligand fits into the "hole" of the mutant TIR1, enabling a highly specific interaction.

In the presence of 5-Ph-IAA or this compound, the mutant TIR1, the mAID-tagged protein, and the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex assemble. This leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome. This process is rapid, with protein half-life reduced to as little as 10-45 minutes, and is reversible upon withdrawal of the ligand.

This compound is an acetoxymethyl ester analog of 5-Ph-IAA. This modification enhances its cell permeability, making it particularly effective in systems with challenging compound delivery, such as embryos. Inside the cell, esterases are thought to convert this compound to the active 5-Ph-IAA.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the AID2 system and a typical experimental workflow.

Caption: Mechanism of AID2-mediated protein degradation with this compound.

Caption: Step-by-step experimental workflow for an AID2 experiment.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of 5-Ph-IAA and its analogs in the AID2 system, compiled from various studies.

Table 1: Physicochemical Properties of 5-Ph-IAA and this compound

| Compound | Molecular Weight ( g/mol ) | Formula | Solubility | Storage |

| 5-Ph-IAA | 251.29 | C₁₆H₁₃NO₂ | Soluble to 100 mM in DMSO and ethanol. | Store at -20°C. |

| This compound | 323.35 | C₁₉H₁₇NO₄ | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | Store at -20°C. |

Table 2: In Vitro and In Vivo Efficacy of 5-Ph-IAA and this compound

| Parameter | 5-Ph-IAA | This compound | Model System | Reference |

| Effective Concentration | 1 µM (for near-complete degradation) | 50 µM (for effective degradation in embryos) | Mouse Embryonic Fibroblasts (MEFs) | |

| 1,300-fold lower than IAA | - | C. elegans | ||

| 5 µM | - | C. elegans | ||

| **Degradation Half-Life (T₁/₂) ** | 10 - 45 min | Not explicitly stated, but rapid | Mammalian Cells | |

| 62.3 min | - | Not specified | ||

| Degradation Maximum (Dₘₐₓ) | 97-98% within 1 hour | Not specified | MEFs | |

| ~90% within 30 minutes | - | Mouse Tissues (in vivo) | ||

| Reversibility | Reversible 3 hours after washout | Not explicitly stated, but expected | Mammalian Cells |

Experimental Protocols

Materials and Reagents

-

Cell Line: A mammalian cell line stably expressing the mutant F-box protein (e.g., OsTIR1(F74G)) and the mAID-tagged protein of interest. Generation of such cell lines can be achieved using CRISPR/Cas9-mediated genome editing.

-

This compound: (e.g., from Tocris Bioscience or R&D Systems)

-

Dimethyl Sulfoxide (DMSO): Anhydrous, for preparing stock solutions.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Phosphate-Buffered Saline (PBS)

-

Reagents for downstream analysis: (e.g., lysis buffer, antibodies for Western blotting, etc.)

Protocol 1: Preparation of this compound Stock Solution

-

Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM or 100 mM) and volume, calculate the mass of this compound needed. The molecular weight of this compound is 323.35 g/mol .

-

Dissolve in DMSO: Resuspend the calculated amount of this compound powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 3.23 mg of this compound in 1 mL of DMSO.

-

Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Induction of Protein Degradation in Cell Culture

-

Cell Seeding: Seed the engineered cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Culture: Culture the cells overnight or until they reach the desired confluency.

-

Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration for 5-Ph-IAA is 1 µM, and for this compound in less permeable systems, a higher concentration such as 50 µM may be required. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and target protein.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treatment group).

-

Time-Course Incubation: Incubate the cells for the desired period. For time-course experiments, have separate wells for each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h).

-

Cell Lysis and Downstream Analysis: At each time point, wash the cells with PBS and lyse them using an appropriate lysis buffer. The cell lysates can then be used for downstream analysis such as Western blotting to quantify the level of the target protein.

Protocol 3: Western Blot Analysis of Protein Degradation

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control for each sample. Plot the relative protein levels against time to determine the degradation kinetics.

Troubleshooting and Considerations

-

No or Inefficient Degradation:

-

Verify Cell Line: Confirm the expression of OsTIR1(F74G) and the correct tagging of the target protein with mAID.

-

Optimize Ligand Concentration: Perform a dose-response experiment with a wider range of this compound concentrations.

-

Check Ligand Activity: Ensure the this compound stock solution has been stored correctly and is not degraded.

-

-

Leaky Degradation (Degradation in the absence of ligand): The AID2 system is designed to have minimal leaky degradation. If observed, it may indicate issues with the cell line construction or very high expression levels of OsTIR1(F74G).

-

Off-Target Effects: While 5-Ph-IAA is highly specific for the mutant TIR1, it is always good practice to include appropriate controls to rule out any potential off-target effects of the compound or the solvent.

-

Reversibility: To confirm the reversibility of the degradation, treat the cells with this compound to induce degradation, then wash out the compound and replace it with fresh medium. Monitor the re-expression of the target protein over time. The degradation induced by 5-Ph-IAA has been shown to be reversible within 3 hours after washout.

By following these protocols and considering the provided quantitative data, researchers can effectively utilize the AID2 system with this compound for precise and rapid control of protein function in a wide range of biological studies.

References

Application Notes and Protocols for Live-Cell Imaging of Protein Degradation using 5-Ph-IAA-AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

The auxin-inducible degron (AID) system provides a powerful and versatile method for rapid and reversible targeted protein degradation. The second-generation AID2 system, which utilizes a mutant F-box protein (TIR1F79G or TIR1F74G) in conjunction with the synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA), offers significant improvements over the original AID system. These advantages include increased degradation efficiency, reduced basal degradation (leakiness), and the requirement for a much lower concentration of the inducing ligand.[1][2]